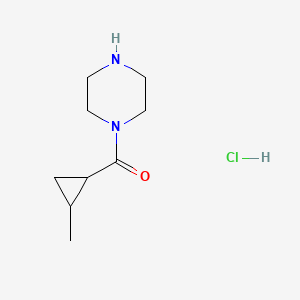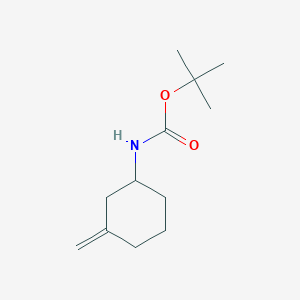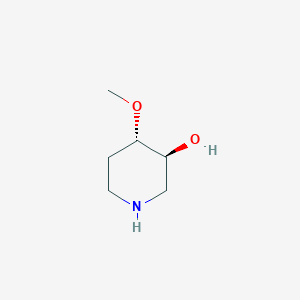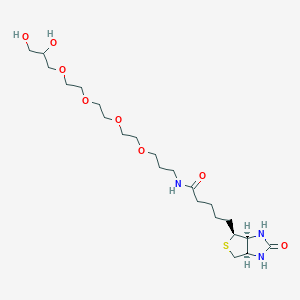
1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride
Übersicht
Beschreibung
1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride is a chemical compound with the CAS Number: 1795515-67-1 . It has a molecular weight of 204.7 . The IUPAC name for this compound is (2-methylcyclopropyl)(piperazin-1-yl)methanone hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride is 1S/C9H16N2O.ClH/c1-7-6-8(7)9(12)11-4-2-10-3-5-11;/h7-8,10H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis
1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-mycobacterial Activity
Piperazine derivatives have been identified as potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds serve as vital building blocks in designing anti-TB molecules, highlighting their significance in addressing global health challenges related to tuberculosis. The structure-activity relationship (SAR) of these compounds provides crucial insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses and SAR
Piperazine is an essential moiety in various therapeutic drugs, exhibiting activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of substitution patterns on the piperazine nucleus significantly alters the medicinal potential of the resulting molecules, emphasizing the flexibility and importance of piperazine derivatives in drug discovery and development (Rathi et al., 2016).
Biological Potentials
Piperazine and its derivatives exhibit a broad range of activities, including antimicrobial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory effects. These compounds are present in many biologically active molecules, demonstrating their efficacy and potential for further exploration in various medical applications (Verma & Kumar, 2017).
Contribution to Antidepressants
The presence of a piperazine substructure is a common feature in many marketed antidepressants. The piperazine moiety is believed to contribute significantly to the CNS pharmacokinetic profile of these drugs, offering clues for the design and development of novel antidepressants. The structural features and optimizations provided by SAR studies enhance the efficacy and potency of piperazine-based antidepressants (Kumar et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of action
Piperazine derivatives are known to have a broad range of targets depending on their specific structures. They are often used in the development of pharmaceuticals due to their versatility .
Mode of action
The mode of action of piperazine derivatives can vary greatly depending on the specific compound and its target. Some piperazine derivatives are used as anthelmintics, where they act by paralyzing parasites .
Biochemical pathways
The affected biochemical pathways would depend on the specific target of the piperazine derivative. Given the wide range of potential targets, these could involve a variety of cellular processes .
Pharmacokinetics
Piperazine itself is well absorbed in the gastrointestinal tract and is excreted largely unchanged in the urine . The ADME properties of specific piperazine derivatives like “1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride” would need to be determined experimentally.
Result of action
The molecular and cellular effects of piperazine derivatives can vary widely depending on their specific targets and modes of action .
Action environment
The action, efficacy, and stability of piperazine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
(2-methylcyclopropyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-7-6-8(7)9(12)11-4-2-10-3-5-11;/h7-8,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUXQMHDSQIXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride | |
CAS RN |
1795515-67-1 | |
| Record name | 1-(2-methylcyclopropanecarbonyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)



![2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane](/img/structure/B1433869.png)







![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)
